(S)-1,5-diethylpiperazin-2-one
Overview
Description
(S)-1,5-diethylpiperazin-2-one, also known as DEPO, is an organic compound belonging to the piperazine family. It is a white solid with a strong odor. DEPO is a versatile compound due to its ability to form hydrogen bonds and has been used in a variety of fields, including biochemistry, organic synthesis, and drug design. DEPO has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and applications in scientific research.
Scientific Research Applications
Crystal Structure Analysis
Studies on compounds like 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole have involved detailed crystal structure analysis to establish the conformation of molecules, which is crucial for understanding their biological activities. Such analyses contribute to the development of drugs by revealing the molecular geometry and interactions critical for binding to biological targets (Ozbey, Kuş, & Göker, 2001).
Inhibition of Biological Pathways
Compounds featuring piperazine rings have been investigated for their potential to inhibit biological pathways associated with diseases. For instance, novel 2-amino-5-hydroxyindole derivatives, which include piperazine residues, have been shown to potently inhibit 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, indicating potential for treating inflammatory diseases (Landwehr et al., 2006).
Antidiabetic Activity
Arylsulfonamidothiazoles with piperazine derivatives have demonstrated potent and selective inhibition of the 11beta-hydroxysteroid dehydrogenase type 1 enzyme, indicating a role in attenuating hepatic gluconeogenesis and offering a therapeutic strategy for type 2 diabetes (Barf et al., 2002).
Serotonergic Activity
Research into arylpiperazine derivatives acting at 5-HT(1A) receptors highlights the importance of structural variations in modulating receptor interactions, which is fundamental in developing psychiatric disorder treatments (López-Rodríguez et al., 2002).
Fluorescence Dyes and Imaging Agents
The synthesis and properties of fluorescence dyes based on pyrazolo[3,4-b]pyridine-based coumarin chromophores, including piperazine structures, have been explored for their high fluorescence quantum yields and applications in living cell imaging, demonstrating the utility of piperazine derivatives in materials science and bioimaging (Chen et al., 2012).
properties
IUPAC Name |
(5S)-1,5-diethylpiperazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-3-7-6-10(4-2)8(11)5-9-7/h7,9H,3-6H2,1-2H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZRHXDFJURKOL-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(C(=O)CN1)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN(C(=O)CN1)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40543668 | |
Record name | (5S)-1,5-Diethylpiperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40543668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1,5-diethylpiperazin-2-one | |
CAS RN |
106576-36-7 | |
Record name | (5S)-1,5-Diethylpiperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40543668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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